Dermorphin

Catalog No.
S1768546
CAS No.
77614-16-5
M.F
C40H50N8O10
M. Wt
802.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dermorphin

CAS Number

77614-16-5

Product Name

Dermorphin

IUPAC Name

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C40H50N8O10

Molecular Weight

802.9 g/mol

InChI

InChI=1S/C40H50N8O10/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57)/t23-,29+,30+,31+,32+,33+/m1/s1

InChI Key

FHZPGIUBXYVUOY-VWGYHWLBSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Synonyms

dermorphin, dermorphin, (2-L-Ala)-isomer, H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2, tyrosyl-alanyl-phenylalanyl-glycyl-tyrosyl-prolyl-serinamide

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Analgesic Effects

Studies have shown dermorphin to be significantly more potent than morphine, a commonly used opioid analgesic. In animal models, dermorphin demonstrated superior pain relief at much lower doses compared to morphine [].

Source

Mechanism of Action

Dermorphin binds to mu-opioid receptors in the central nervous system, similar to morphine. This binding triggers a cascade of events that ultimately reduces pain perception. However, dermorphin appears to have a higher affinity for these receptors, leading to its stronger analgesic effect [].

Source

Advantages over Morphine

Dermorphin offers several potential advantages over morphine. Research suggests it may have a longer-lasting analgesic effect and potentially lower risk of tolerance and dependence []. Additionally, dermorphin might cause fewer side effects like constipation and nausea compared to morphine.

Dermorphin is a heptapeptide opioid first isolated from the skin of South American frogs, particularly those belonging to the genus Phyllomedusa. Its chemical structure is represented as H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂. Notably, dermorphin contains a D-amino acid, which is uncommon in naturally occurring peptides and contributes to its unique pharmacological profile. This compound functions primarily as a potent agonist at mu-opioid receptors, exhibiting analgesic properties that are approximately 30 to 40 times more potent than morphine .

Dermorphin acts as a mu-opioid receptor agonist. When it binds to these receptors in the nervous system, it triggers a response that inhibits pain signals, leading to pain relief [].

Dermorphin's synthesis involves complex biochemical pathways, particularly posttranslational modifications facilitated by amino acid isomerases. These enzymes are crucial for incorporating D-alanine into the peptide structure, as D-amino acids are not typically encoded by the genetic code. The presence of D-alanine significantly enhances the peptide's stability and its binding affinity to opioid receptors .

Upon administration, dermorphin undergoes various metabolic transformations, including hydrolysis and receptor-mediated endocytosis, which can affect its bioavailability and duration of action. Its interaction with opioid receptors leads to a cascade of intracellular signaling that results in analgesic effects .

Dermorphin exhibits remarkable biological activity, primarily as an analgesic. It has been shown to produce long-lasting analgesia in animal models, with studies indicating an effective dose (ED50) of approximately 13 pmol/rat when administered intracerebroventricularly. This potency is significantly higher than that of morphine, which has an ED50 ranging from 28 nmol/rat to 11.3 μmol/kg depending on the administration route .

Additionally, dermorphin demonstrates minimal tolerance development compared to morphine, making it a candidate for pain management with potentially fewer side effects related to dependency . Its action is antagonized by naloxone, confirming its mechanism as an opioid agonist .

The synthesis of dermorphin can be achieved through various methods:

  • Natural Extraction: Initially isolated from frog skin secretions.
  • Chemical Synthesis: Solid-phase peptide synthesis techniques allow for the construction of dermorphin and its analogs.
  • Biotechnological Approaches: Utilizing genetically modified organisms or synthetic biology techniques to produce dermorphin-like peptides.

Research has also focused on synthesizing analogs with modified structures to enhance potency or reduce side effects .

Dermorphin has potential applications in several fields:

  • Pain Management: Due to its high potency and efficacy as an analgesic.
  • Pharmaceutical Research: As a model compound for developing new opioid medications with improved safety profiles.
  • Veterinary Medicine: Although illicitly used in horse racing for performance enhancement, its legitimate use could be explored for treating pain in animals .

Studies have demonstrated that dermorphin interacts specifically with mu-opioid receptors, exhibiting a high binding affinity compared to other opioid peptides like Met-enkephalin and Leu-enkephalin. The presence of the D-alanine residue is crucial for its activity and selectivity . Research indicates that dermorphin may induce less severe withdrawal symptoms and tolerance than traditional opioids like morphine, suggesting a unique pharmacological profile that warrants further investigation .

Dermorphin belongs to a class of peptides known for their opioid activity. Here are some similar compounds:

CompoundStructurePotency (relative to morphine)Unique Features
Met-enkephalinTyr-Gly-Gly-Phe-MetLess potentEndogenous opioid peptide
Leu-enkephalinTyr-Gly-Gly-Phe-LeuLess potentEndogenous opioid peptide
Beta-endorphinTyr-Gly-Gly-Phe-Gly-Ser-Met-AspModerate potencyLonger peptide with broader receptor activity
Hyp6-dermorphinH-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Hyp-NH₂ComparableModified version of dermorphin

Dermorphin's unique incorporation of D-alanine distinguishes it from these compounds, contributing to its enhanced potency and reduced tolerance development compared to traditional opioids like morphine .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

10

Exact Mass

802.36498982 g/mol

Monoisotopic Mass

802.36498982 g/mol

Heavy Atom Count

58

UNII

2SEC01B703

Sequence

One Letter Code: Y-d-Ala-FGYPS-NH2

MeSH Pharmacological Classification

Analgesics, Opioid

Other CAS

77614-16-5

Wikipedia

Dermorphin

Dates

Modify: 2023-08-15

Explore Compound Types